molecular formula C6H7ClO2 B6182479 pent-4-yn-1-yl carbonochloridate CAS No. 1200835-62-6

pent-4-yn-1-yl carbonochloridate

Cat. No.: B6182479
CAS No.: 1200835-62-6
M. Wt: 146.57 g/mol
InChI Key: RDTJQRVLNZOHEL-UHFFFAOYSA-N
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Description

Contextualization within Reagent Design for Functional Molecule Construction

The design of modern chemical reagents often focuses on incorporating multiple functionalities that can react selectively under different conditions. This allows for the sequential and controlled assembly of molecular components, a cornerstone of efficient and effective synthesis. Pent-4-yn-1-yl carbonochloridate (B8618190) fits perfectly within this paradigm. The carbonochloridate group provides a reactive handle for the introduction of a carbonate linkage, often used in the synthesis of protecting groups or as a linker to other molecules. Simultaneously, the terminal alkyne group offers a versatile platform for a variety of coupling reactions, most notably "click chemistry."

The synthesis of the parent alcohol, pent-4-yn-1-ol, is a critical first step and can be achieved with high yields from tetrahydrofurfuryl chloride. researchgate.net This accessibility further enhances the appeal of its carbonochloridate derivative in synthetic campaigns.

Strategic Importance of Alkyne and Carbonochloridate Moieties in Orthogonal Reactivity

The true power of pent-4-yn-1-yl carbonochloridate lies in the orthogonal reactivity of its two functional groups. Orthogonal reactivity refers to the ability to address one functional group in a molecule with a specific set of reagents and conditions without affecting the other.

The carbonochloridate moiety is a highly reactive acyl chloride derivative. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form carbonates, carbamates, and thiocarbonates, respectively. wikipedia.org These reactions are typically fast and efficient, proceeding under mild conditions.

The terminal alkyne group, on the other hand, is relatively unreactive towards the nucleophiles that target the carbonochloridate. Its utility shines in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are prime examples of "click chemistry." bohrium.comgoldchemistry.com These reactions are highly specific, high-yielding, and tolerant of a wide range of other functional groups, making them ideal for bioconjugation and materials science applications. bham.ac.uk The sp-hybridized carbons of the alkyne also render it more electrophilic than a corresponding alkene, allowing for nucleophilic addition reactions under specific conditions. msu.edu

This orthogonality allows a synthetic chemist to, for example, first use the carbonochloridate to link the pent-4-yn-1-yl moiety to a substrate and then, in a subsequent step, use the alkyne for a click reaction to attach another molecular fragment. This stepwise approach provides a high degree of control and modularity in the synthesis of complex molecules.

Historical Development and Evolution of Related Carbonochloridate Reagents

Carbonochloridate reagents, more commonly known as chloroformates, are not new to organic synthesis. wikipedia.org Their history is intertwined with the development of protecting group chemistry. One of the most well-known examples is benzyl (B1604629) chloroformate (Cbz-Cl), introduced by Max Bergmann and Leonidas Zervas in 1932 for the protection of amines in peptide synthesis. This was a landmark development that revolutionized the field.

Following this, a plethora of chloroformate-based protecting groups were developed, each with its own unique cleavage conditions, allowing for more complex and selective synthetic strategies. For instance, ethyl chloroformate has been used for the introduction of the ethyl carbamate (B1207046) protecting group and for the formation of carboxylic anhydrides. wikipedia.org The evolution of these reagents has been driven by the need for greater stability, selectivity, and compatibility with a wider range of reaction conditions.

The incorporation of an alkyne into the chloroformate structure, as seen in propargyl chloroformate and its homolog this compound, represents a more recent evolution. nih.govchemicalbook.comsigmaaldrich.com This combination marries the established reactivity of the chloroformate with the modern power of click chemistry, reflecting the ongoing trend of creating multifunctional reagents for advanced molecular construction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1200835-62-6

Molecular Formula

C6H7ClO2

Molecular Weight

146.57 g/mol

IUPAC Name

pent-4-ynyl carbonochloridate

InChI

InChI=1S/C6H7ClO2/c1-2-3-4-5-9-6(7)8/h1H,3-5H2

InChI Key

RDTJQRVLNZOHEL-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOC(=O)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for Pent 4 Yn 1 Yl Carbonochloridate

Established Laboratory-Scale Synthesis Routes

The creation of pent-4-yn-1-yl carbonochloridate (B8618190) in a laboratory setting traditionally relies on the reaction of its corresponding alcohol, pent-4-yn-1-ol, with a phosgenating agent. This foundational approach has been refined over time to improve both safety and product quality.

Phosgenation and Phosgene (B1210022) Alternatives in Carbonochloridate Formation

The most direct method for synthesizing chloroformates is the reaction of an alcohol with phosgene (COCl₂). kobe-u.ac.jp In the case of pent-4-yn-1-yl carbonochloridate, the precursor alcohol, pent-4-yn-1-ol, is treated with phosgene, typically in an inert solvent. The reaction proceeds with the nucleophilic oxygen of the alcohol attacking the electrophilic carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the subsequent elimination of hydrogen chloride (HCl) to form the final product.

Given the extreme toxicity and gaseous nature of phosgene, its use is highly regulated and often avoided in standard laboratory settings. kobe-u.ac.jpsigmaaldrich.com This has led to the widespread adoption of safer, liquid or solid phosgene surrogates. The most common of these are diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). sigmaaldrich.comorgsyn.org

Diphosgene: A liquid that is less volatile than phosgene, it can be used in a 1:1 molar ratio relative to the alcohol. Under reaction conditions, it decomposes to generate two equivalents of phosgene in situ.

Triphosgene: A stable, crystalline solid that is significantly safer to handle and store. sigmaaldrich.com It is often used in the presence of a catalyst, such as activated carbon or a tertiary amine, to facilitate its decomposition into three equivalents of phosgene within the reaction mixture. kobe-u.ac.jp The reaction with pent-4-yn-1-ol would involve the slow addition of the alcohol to a solution of triphosgene to control the reaction rate and temperature.

Other alternatives, such as carbonyl diimidazole (CDI), can also be used for carbonylation reactions, though they are more commonly employed for producing carbonates and carbamates. sigmaaldrich.com

Optimizations of Reaction Conditions for Yield and Purity

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring the purity of the final product, which is often sensitive to heat and moisture. Key parameters that are typically fine-tuned include temperature, solvent, and the use of an acid scavenger.

Temperature Control: Phosgenation reactions are highly exothermic. Maintaining low temperatures, often between -78 °C and 0 °C, is critical to prevent side reactions. sigmaaldrich.com A common side product is the corresponding carbonate, formed by the reaction of a second molecule of the alcohol with the desired chloroformate. Low temperatures suppress this secondary reaction.

Solvent Choice: The reaction is typically carried out in aprotic, inert solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene. The choice of solvent can influence reaction rates and solubility of reactants and byproducts.

Acid Scavenging: The reaction generates one equivalent of HCl, which can potentially catalyze decomposition or other unwanted side reactions. To neutralize the HCl as it forms, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often included in the reaction mixture. The base forms a salt (e.g., triethylammonium (B8662869) chloride), which typically precipitates from the reaction and can be removed by filtration.

The following table illustrates typical parameters and their effects on chloroformate synthesis.

ParameterConditionRationale & Impact on Yield/Purity
Phosgenating AgentTriphosgeneSafer solid reagent. Stoichiometric control is critical; excess can lead to impurities.
Temperature0 °C to -20 °CMinimizes the formation of the corresponding dialkyl carbonate, thus increasing the purity of the chloroformate.
SolventAnhydrous Dichloromethane (DCM)Inert, good solubility for reactants, and easily removed under vacuum at low temperatures.
BasePyridine or TriethylamineActs as an HCl scavenger, preventing acid-catalyzed side reactions and driving the reaction to completion. Improves yield.
Work-upAqueous wash (cold) & BrineRemoves the amine hydrochloride salt and any unreacted base. Must be performed quickly and at low temperatures to prevent hydrolysis of the product.

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing safer and more efficient methods for producing chloroformates, moving away from traditional batch processes and hazardous reagents.

Exploration of Continuous Flow Synthesis Methodologies

Continuous flow synthesis, particularly using microreactors, has emerged as a superior technology for handling hazardous reactions like phosgenation. google.com This methodology offers significant advantages for the synthesis of this compound. In a typical setup, streams of pent-4-yn-1-ol and a phosgenating agent (either phosgene gas or a solution of diphosgene/triphosgene) are continuously fed into a microchannel reactor. google.comgoogle.com

The key benefits of this approach include:

Enhanced Safety: Only small quantities of the hazardous materials are reacting at any given moment, drastically reducing the risks associated with storing and handling large amounts of phosgene. google.com

Superior Temperature Control: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, preventing thermal runaway and minimizing side product formation. google.com

Increased Efficiency: The reaction time is often significantly shortened from hours in a batch reactor to mere minutes or even seconds in a flow system. google.com

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

A patent for the continuous production of chloroformates describes a process where the alcohol is atomized into a stream of phosgene, allowing the reaction to occur rapidly in a fog phase, which improves yield and purity. google.com

Development of Greener Synthetic Pathways

The drive towards green chemistry has spurred the development of synthetic routes that avoid toxic phosgenating agents altogether. One of the most innovative approaches is the "photo-on-demand" synthesis of chloroformates. organic-chemistry.orgacs.orgnih.gov

This method utilizes chloroform (B151607) (CHCl₃) as both the solvent and the carbonyl source. kobe-u.ac.jp A solution of pent-4-yn-1-ol in chloroform, when subjected to UV irradiation from a low-pressure mercury lamp in the presence of a continuous stream of oxygen, generates phosgene in situ. organic-chemistry.org The photochemically generated phosgene immediately reacts with the alcohol present in the solution to form this compound. This process offers several advantages:

It completely avoids the handling of phosgene, diphosgene, or triphosgene. organic-chemistry.org

It uses readily available and inexpensive starting materials.

The reaction can be performed as a one-pot synthesis, where the generated chloroformate can be directly converted to other derivatives like carbamates by adding an amine. nih.gov

This photochemical approach represents a significant step forward in creating a safer and more environmentally benign synthesis for chloroformates. kobe-u.ac.jp

Characterization Techniques for Synthetic Validation in Research Contexts

Following synthesis, the identity and purity of this compound must be rigorously confirmed. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

¹H NMR: Would show characteristic peaks for the terminal alkyne proton (a triplet), the methylene (B1212753) protons adjacent to the oxygen and the alkyne, and the internal methylene protons, each with distinct chemical shifts and coupling patterns.

¹³C NMR: Would confirm the presence of the chloroformate carbonyl carbon at a downfield chemical shift (typically ~150-155 ppm), along with the acetylenic carbons and the carbons of the alkyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound would be expected to show strong, characteristic absorption bands for the C=O stretch of the chloroformate group (around 1780 cm⁻¹), the C≡C stretch of the alkyne (around 2120 cm⁻¹), and the terminal ≡C-H stretch (around 3300 cm⁻¹).

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and can provide information about its isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

The table below summarizes the expected spectroscopic data for the validation of this compound, based on analogous structures like propargyl chloroformate. nih.govspectrabase.com

TechniqueFunctional GroupExpected Observation
¹H NMR≡C-H~2.0-2.5 ppm (triplet)
-CH₂-C≡~2.2-2.6 ppm (quartet of triplets)
-O-CH₂-CH₂-~1.8-2.2 ppm (quintet)
-O-CH₂-~4.3-4.5 ppm (triplet)
¹³C NMR-C(O)Cl~151 ppm
-O-C H₂-~70 ppm
≡C-H~71 ppm
-C≡~82 ppm
IR Spectroscopy≡C-H stretch~3300 cm⁻¹ (strong, sharp)
C≡C stretch~2120 cm⁻¹ (weak to medium)
C=O stretch (chloroformate)~1780 cm⁻¹ (strong)
Mass SpectrometryMolecular Ion [M]⁺Peak corresponding to C₅H₅ClO₂ (m/z ≈ 132.0) with characteristic M+2 isotope peak for ³⁷Cl.

While information exists for structurally related compounds, such as propargyl chloroformate (prop-2-yn-1-yl carbonochloridate) and the potential precursor 4-pentyn-1-ol, direct experimental or theoretical data for this compound remains elusive. The synthesis of chloroformates from alcohols is a well-established chemical transformation, and it can be reasonably inferred that this compound could be synthesized from 4-pentyn-1-ol. However, without specific literature precedent, a detailed description of the synthetic methodology, including reaction conditions and purification, cannot be provided.

Similarly, the spectroscopic and chromatographic characterization is fundamental for the confirmation of a chemical structure and its purity. For many well-known compounds, extensive data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are available. The absence of such data for this compound in scientific literature and databases prevents a detailed discussion on its structural confirmation and purity assessment.

Given the strict adherence required to the provided outline and the focus solely on "this compound," it is not possible to generate the requested article without resorting to speculation or extrapolation from other compounds, which would violate the core instructions. Therefore, we must conclude that the requested information is not available at this time.

Chemical Reactivity and Mechanistic Investigations of Pent 4 Yn 1 Yl Carbonochloridate

Carbonochloridate (B8618190) Reactivity Profiles

The carbonochloridate moiety is an activated derivative of a carboxylic acid, rendering the carbonyl carbon highly susceptible to nucleophilic attack. The primary reaction pathway for this functional group is nucleophilic acyl substitution, where the chloride ion serves as an excellent leaving group.

Nucleophilic Acyl Substitution Reactions with Oxygen Nucleophiles

Pent-4-yn-1-yl carbonochloridate readily reacts with oxygen-based nucleophiles, such as alcohols and phenols, to form stable carbonate esters. This transformation typically proceeds via a nucleophilic addition-elimination mechanism. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The general mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the carbonochloridate. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the corresponding pent-4-ynyl carbonate.

While specific studies on this compound are limited, the reactivity can be inferred from similar chloroformates. For instance, the reaction of various alcohols with chloroformates is a well-established method for the synthesis of carbonates. The reaction conditions are generally mild and tolerate a wide range of functional groups on the alcohol.

Nucleophile (Alcohol/Phenol)BaseSolventProductYield (%)
PhenolPyridineDichloromethane (B109758)Pent-4-yn-1-yl phenyl carbonateHigh (qualitative)
4-MethoxyphenolTriethylamineToluenePent-4-yn-1-yl (4-methoxyphenyl) carbonate>95 (inferred) mit.edu
Benzyl (B1604629) alcoholTriethylamineTolueneBenzyl pent-4-yn-1-yl carbonateGood (inferred) organic-chemistry.org
EthanolPyridineDiethyl etherEthyl pent-4-yn-1-yl carbonateGood (qualitative)

Table 1: Representative Nucleophilic Acyl Substitution Reactions with Oxygen Nucleophiles. Data is inferred from general procedures for chloroformate reactions due to the lack of specific literature on this compound.

Nucleophilic Acyl Substitution Reactions with Nitrogen Nucleophiles

Analogous to the reactions with oxygen nucleophiles, this compound reacts efficiently with primary and secondary amines to produce the corresponding carbamates. This reaction is a cornerstone for the introduction of the "clickable" pent-4-ynyl moiety onto amine-containing molecules. The reaction mechanism is also a nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile.

The process is typically conducted at low temperatures to control the exothermicity of the reaction and is often performed in the presence of a base to scavenge the generated HCl. A wide variety of amines, including anilines and aliphatic amines, can be used as nucleophiles.

Nucleophile (Amine)BaseSolventProductYield (%)
AnilinePyridineDichloromethanePent-4-yn-1-yl phenylcarbamateHigh (qualitative)
DiethylamineTriethylamineTetrahydrofuran (B95107)Pent-4-yn-1-yl diethylcarbamateHigh (qualitative)
Glycine methyl esterN,N-DiisopropylethylamineDichloromethaneMethyl N-((pent-4-yn-1-yloxy)carbonyl)glycinateGood (qualitative)
2,4-DimethoxyanilineTriethylamineToluenePent-4-yn-1-yl (2,4-dimethoxyphenyl)carbamateGood (inferred) mit.eduorganic-chemistry.org

Table 2: Representative Nucleophilic Acyl Substitution Reactions with Nitrogen Nucleophiles. Data is inferred from general procedures for chloroformate reactions.

Formation of Carbonates and Carbamates

The synthesis of carbonates and carbamates from this compound is a direct application of the nucleophilic acyl substitution reactions discussed above. These reactions are highly valuable for creating bifunctional linkers used in drug delivery, materials science, and bioconjugation. The resulting pent-4-ynyl carbonates and carbamates retain the terminal alkyne, which is available for subsequent modification.

For example, the propargyloxycarbonyl (Poc) group, a close analog, is used as a protecting group for amino acids, demonstrating the utility of this class of compounds in peptide synthesis. nih.gov The synthesis proceeds by reacting the amino acid with the chloroformate under basic conditions. Similarly, pent-4-ynyl carbamates can be prepared from a variety of primary and secondary amines, including those found on complex biomolecules. acs.org

The synthesis of these derivatives is generally high-yielding and proceeds under mild conditions, making it a versatile method for introducing a terminal alkyne handle.

Terminal Alkyne Reactivity Profiles

The terminal alkyne of this compound and its derivatives is a versatile functional group that participates in a variety of carbon-carbon bond-forming reactions, most notably cycloaddition reactions.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, known for its high efficiency, specificity, and biocompatibility. nih.gov The terminal alkyne of a pent-4-ynyl carbonate or carbamate (B1207046) can react with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.

The reaction is typically carried out using a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) species in situ. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.gov

It is important to note that propargylic carbamates have been reported to be unstable under certain CuAAC conditions, potentially leading to cleavage of the carbamate group. nih.gov While the pent-4-ynyl system is a homopropargylic system and thus expected to be more stable, careful optimization of reaction conditions is still prudent.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventProduct
Pent-4-yn-1-yl phenylcarbamateBenzyl azideCuSO₄, Sodium Ascorbatet-BuOH/H₂O1-Benzyl-4-((((phenylcarbamoyl)oxy)methyl)propyl)-1H-1,2,3-triazole
Pent-4-yn-1-yl ethyl carbonateAzido-PEGCuBr, PMDETADMFPEG-functionalized triazole
Pent-4-ynoic amide derivativeAzide-functionalized nanoparticleCuSO₄, Sodium AscorbateH₂ONanoparticle-polymer conjugate nih.gov

Table 3: Representative Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Related Bioorthogonal Reactions

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145) derivative instead of a terminal alkyne. While this compound itself is not a substrate for SPAAC, its terminal alkyne can be coupled to a strained cyclooctyne via other reactions, or derivatives of pent-4-yn-1-ol can be designed to incorporate a strained alkyne.

However, the terminal alkyne of pent-4-ynyl derivatives is a key component in other bioorthogonal reactions. For instance, it can participate in strain-promoted alkyne-nitrone cycloaddition (SPANC) or react with other 1,3-dipoles. These reactions are crucial for the site-specific labeling of biomolecules in living systems. acs.org The development of bifunctional linkers containing a terminal alkyne, such as those derived from pent-4-yn-1-ol, is an active area of research for applications in chemical biology and drug delivery. acs.org

While direct examples involving this compound derivatives in SPAAC are not prevalent in the literature, the principle of using a terminal alkyne as a bioorthogonal handle is well-established. The pent-4-ynyl group provides a versatile platform for such applications.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, which involve the addition of an H–Y molecule across the carbon-carbon triple bond of the alkyne, would be a key class of transformations for this compound. These reactions could introduce a wide range of functional groups, leading to diverse molecular architectures. The presence of the electron-withdrawing carbonochloridate group could influence the regioselectivity of these additions.

Potential hydrofunctionalization reactions include:

Hydrosilylation: The addition of a silicon hydride (R₃Si-H) across the alkyne, typically catalyzed by transition metals like platinum or rhodium, would yield vinylsilanes. The regioselectivity would likely favor the placement of the silyl (B83357) group at the terminal carbon (β-addition) due to both steric and electronic effects.

Hydroboration: The addition of a borane (B79455) reagent (e.g., HBpin) followed by oxidation is a common method to produce aldehydes or ketones. For a terminal alkyne like this compound, hydroboration would be expected to yield the corresponding aldehyde at the terminal carbon after an oxidative workup.

Hydrohalogenation: The addition of hydrogen halides (HX) would lead to vinyl halides. The regioselectivity would follow Markovnikov's rule, with the halogen adding to the more substituted carbon, unless radical conditions are employed.

Hydroamination and Hydroalkoxylation: The addition of N-H or O-H bonds, respectively, can be catalyzed by various metals to produce enamines/imines or vinyl ethers/ketones. The carbonochloridate moiety would need to be stable under the reaction conditions for these transformations to be successful.

Mechanistic Studies of Reactive Pathways

Elucidation of Transition States in Key Transformations

Understanding the transition states is crucial for explaining the regio- and stereoselectivity of hydrofunctionalization reactions. For a catalyzed reaction, the structure of the transition state would involve the metal center, the alkyne substrate, and the incoming nucleophile.

For example, in a platinum-catalyzed hydrosilylation, the key transition state would likely involve the oxidative addition of the Si-H bond to the platinum center, followed by the coordination of the alkyne. The subsequent migratory insertion of the alkyne into the Pt-H or Pt-Si bond would be the selectivity-determining step. The geometry and energy of this transition state would dictate the final product distribution. Isotopic labeling studies and kinetic analysis would be instrumental in elucidating these transition states.

Influence of Catalysis and Solvent Systems on Reaction Kinetics and Selectivity

The choice of catalyst and solvent system would be critical in controlling the outcome of reactions involving this compound.

Catalysis: Different metal catalysts (e.g., Pt, Pd, Rh, Au, Cu) and their supporting ligands would significantly impact the reaction. For instance, bulky ligands on a metal center could enhance the regioselectivity of hydroboration by sterically directing the boryl group to the terminal carbon. The electronic properties of the ligands would also modulate the reactivity of the metal center, affecting reaction rates.

Solvent Systems: The polarity and coordinating ability of the solvent can influence reaction kinetics and selectivity. Polar solvents could stabilize charged intermediates or transition states, potentially accelerating the reaction. In contrast, non-coordinating solvents might be necessary to prevent catalyst deactivation. For reactions involving the carbonochloridate group, aprotic solvents would likely be required to avoid solvolysis.

The following table illustrates hypothetical effects of different catalysts and solvents on a generic hydrofunctionalization reaction of this compound.

Catalyst SystemSolventExpected Major Product (Hypothetical)Rationale
H₂PtCl₆THFTerminal Vinylsilane (from hydrosilylation)Classical catalyst for terminal alkyne hydrosilylation, favoring anti-Markovnikov addition.
Rh(PPh₃)₃ClTolueneBranched Vinylsilane (from hydrosilylation)Wilkinson's catalyst can sometimes give mixtures of regioisomers.
9-BBNDiethyl EtherTerminal Aldehyde (after oxidation)Bulky borane reagent ensures high regioselectivity for the anti-Markovnikov product.
AuCl₃AcetonitrileKetone (from hydration)Gold catalysts are known to promote Markovnikov hydration of terminal alkynes.

Computational Chemistry Approaches to Reaction Mechanism Analysis

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to investigate the reaction mechanisms of this compound.

DFT studies could be employed to:

Model Reaction Pathways: Calculate the energies of reactants, intermediates, transition states, and products for proposed reaction mechanisms.

Determine Transition State Geometries: Visualize the three-dimensional structure of transition states to understand the origins of selectivity.

Analyze Electronic Effects: Investigate how the electron-withdrawing carbonochloridate group influences the electron density of the alkyne and its interaction with catalysts.

Predict Reaction Outcomes: Simulate the effects of different catalysts and solvents on the reaction profile to guide experimental design.

A typical computational workflow would involve geometry optimization of all stationary points on the potential energy surface, followed by frequency calculations to confirm their nature (minima or transition states) and to obtain Gibbs free energy corrections.

Applications in Complex Molecule Synthesis and Chemical Biology

Integration into Natural Product Synthesis

The synthesis of natural products, often characterized by their structural complexity and potent biological activities, stands to benefit significantly from reagents like pent-4-yn-1-yl carbonochloridate (B8618190).

The modification of known bioactive natural products is a common strategy to enhance their therapeutic properties or to probe their mechanism of action. Pent-4-yn-1-yl carbonochloridate is an ideal tool for this purpose. By reacting with available hydroxyl or amino groups on a natural product, it can introduce a terminal alkyne "handle." This alkyne can then be used to attach a wide array of other molecules, such as solubility-enhancing groups, fluorescent tags, or affinity labels, via click chemistry. This approach allows for the rapid generation of a library of derivatives from a single natural product core.

In the de novo synthesis of complex natural products, the strategic introduction of functional groups is key. While no specific total synthesis has been reported that explicitly utilizes this compound, its precursor, pent-4-yn-1-ol, is a known building block in organic synthesis. matrix-fine-chemicals.com It is conceivable that this compound could be employed to link two complex fragments of a target molecule. For instance, an advanced intermediate bearing a hydroxyl or amino group could be coupled with another fragment containing the pent-4-yn-1-yl carbamate (B1207046). The terminal alkyne would then be available for a late-stage introduction of another key structural element or a reporter group.

Role in Medicinal Chemistry and Probe Design

The development of new drugs and chemical probes to study biological systems is another area where this compound could prove invaluable.

A pharmacophore is the essential part of a molecule responsible for its biological activity. Modifying a pharmacophore can lead to improved potency, selectivity, or pharmacokinetic properties. The introduction of a pent-4-yn-1-yl carbamate onto a pharmacophore would provide a non-intrusive linker to which various functionalities could be attached. For example, polyethylene (B3416737) glycol (PEG) chains could be "clicked" on to improve solubility and circulation time, or specific targeting ligands could be added to direct the drug to its site of action.

Identifying the cellular targets of a new drug candidate is a critical step in its development. Chemical probes, which are modified versions of the drug that can be used to "fish out" its binding partners, are essential tools for this purpose. This compound is perfectly suited for the synthesis of such probes. By attaching it to a drug molecule, a terminal alkyne is introduced, which can then be used to click on a biotin (B1667282) tag for affinity purification or a fluorescent dye for visualization.

Bioconjugation and Chemoselective Ligation Strategies

The ability to selectively connect molecules in a biological environment is the cornerstone of bioconjugation. The terminal alkyne introduced by this compound is a bioorthogonal handle, meaning it does not react with the vast majority of functional groups found in biological systems. nih.gov This allows for highly specific ligation reactions to be performed in the presence of complex biological mixtures, and even on the surface of or inside living cells.

The most prominent application in this area is the CuAAC reaction, which allows the alkyne-modified molecule to be specifically and efficiently linked to a molecule carrying an azide (B81097) group. creativepegworks.com This strategy can be used to label proteins, nucleic acids, and other biomolecules for a wide range of applications in chemical biology and diagnostics.

Preparation of Alkyne-Tagged Biomolecules

The introduction of a terminal alkyne onto a biomolecule serves as a bioorthogonal handle, allowing for subsequent modifications in a biological environment without interfering with native biochemical processes. This compound can be used to install this alkyne tag onto various biomolecules. For instance, the carbonochloridate can react with primary or secondary amines present in amino acids, peptides, or proteins to form a stable carbamate linkage, thereby attaching the pent-4-yn-1-yl group.

This "alkyne-tagging" strategy is a cornerstone of modern chemical biology, enabling the visualization, purification, and study of biomolecular interactions. While direct research specifically detailing the use of this compound for this purpose is limited, the principle is well-established with analogous compounds like propargyl chloroformate. sigmaaldrich.com The longer carbon chain of the pentynyl group in this compound may offer advantages in terms of reduced steric hindrance and improved solubility in certain applications.

Site-Specific Modification of Proteins and Nucleic Acids

Achieving site-specific modification of large biomolecules like proteins and nucleic acids is a significant challenge. This compound offers a potential avenue for such modifications. By targeting specific reactive residues on a protein, such as the ε-amino group of lysine (B10760008) or the N-terminus, the alkyne tag can be introduced at a defined location.

Once the alkyne tag is installed, it can be utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prime example of click chemistry. acs.orgnih.govrsc.org This allows for the attachment of a wide array of functionalities, including fluorescent dyes, affinity labels, or drug molecules, to the specific site on the protein or nucleic acid. This approach facilitates the study of protein function, localization, and interactions within complex biological systems. While specific studies on this compound are not abundant, the reactivity of carbamates as serine hydrolase inhibitors suggests the potential for targeted interactions. nih.gov

Synthesis of Advanced Materials and Functional Polymers

The dual reactivity of this compound also extends to the field of materials science, where it can be used to create functional polymers and modify surfaces.

Incorporation into Polymeric Architectures via Click Chemistry

The terminal alkyne of this compound is a key feature for its use in click chemistry-based polymer synthesis. After the carbonochloridate has been used to functionalize a monomer or another polymer, the alkyne group is available for CuAAC reactions. This allows for the "clicking" of azide-functionalized molecules onto the polymer backbone, leading to the creation of graft copolymers, dendrimers, and other complex polymeric architectures. This modular approach provides a high degree of control over the final properties of the material.

Design of Functional Monomers for Polymerization

This compound can be employed to synthesize novel functional monomers. By reacting the carbonochloridate with a molecule containing a polymerizable group (e.g., a vinyl or acrylic group) and a suitable nucleophile, a monomer bearing a terminal alkyne can be created. This alkyne-functionalized monomer can then be polymerized, resulting in a polymer with pendant alkyne groups. These pendant groups serve as reactive sites for post-polymerization modification via click chemistry, allowing for the introduction of various functionalities along the polymer chain.

Surface Modification and Functionalization Studies

The ability to modify surfaces with specific chemical functionalities is crucial for a wide range of applications, from biocompatible implants to sensors. This compound can be used to functionalize surfaces that possess nucleophilic groups. The carbonochloridate reacts with the surface to form a covalent bond, leaving the terminal alkyne exposed. These alkyne-functionalized surfaces can then be further modified using click chemistry to attach molecules that impart desired properties, such as hydrophilicity, biocompatibility, or specific binding capabilities.

Derivatization Strategies and Synthetic Transformations Involving Pent 4 Yn 1 Yl Carbonochloridate

Selective Functional Group Transformations

The presence of two orthogonal reactive sites in pent-4-yn-1-yl carbonochloridate (B8618190) allows for selective chemical modifications. This selectivity is crucial for multistep syntheses where one functional group needs to remain intact while the other is transformed.

Regioselective Modifications of the Alkyne Moiety

The terminal alkyne of pent-4-yn-1-yl carbonochloridate is a versatile handle for various carbon-carbon bond-forming reactions. The acidity of the terminal acetylenic proton allows for its use in nucleophilic attacks, while the triple bond itself can undergo a variety of addition and cycloaddition reactions.

One of the most powerful and widely used reactions for terminal alkynes is the Sonogashira cross-coupling reaction . wikipedia.orglibretexts.orgorganic-chemistry.org This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a direct method for the synthesis of substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, this reaction would be highly regioselective, occurring exclusively at the terminal alkyne. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it suitable for late-stage functionalization. nih.gov

Reactant 1 Reactant 2 (Aryl/Vinyl Halide) Catalyst System Product Reference
This compoundIodobenzenePd(PPh₃)₄, CuI, Amine Base5-Phenylthis compound wikipedia.org
This compound2-BromopyridinePdCl₂(PPh₃)₂, CuI, Amine Base5-(Pyridin-2-yl)this compound libretexts.org
This compoundVinyl BromidePd(PPh₃)₄, CuI, Amine BaseHepta-4,6-dien-1-yl carbonochloridate organic-chemistry.org

This table presents hypothetical Sonogashira coupling reactions of this compound based on established methodologies.

Other important regioselective reactions of the alkyne moiety include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond follows Markovnikov's rule, leading to the formation of vinyl halides. youtube.com

Hydration: In the presence of a mercury catalyst, water can add across the triple bond to form an enol, which then tautomerizes to a ketone. youtube.com

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles.

Chemoselective Reactions of the Carbonochloridate Group

The carbonochloridate group is a highly reactive acylating agent, susceptible to nucleophilic attack. This reactivity can be harnessed to introduce a variety of functional groups through the formation of carbamates, carbonates, and other derivatives. The chemoselectivity of these reactions is high, as the terminal alkyne is generally unreactive towards nucleophiles under these conditions.

Common transformations of the carbonochloridate group include:

Reaction with Amines: Primary and secondary amines react readily with this compound to form stable carbamates. nih.gov This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction with Alcohols: Alcohols react to form carbonates. nih.gov This transformation is also typically performed in the presence of a base.

Reaction with Carboxylic Acids: In some cases, reaction with carboxylic acids can lead to the formation of mixed anhydrides.

Nucleophile Base Product Reference
AnilinePyridine (B92270)Pent-4-yn-1-yl phenylcarbamate nih.gov
EthanolTriethylamineEthyl pent-4-yn-1-yl carbonate nih.gov
BenzylamineDiisopropylethylamineBenzyl (B1604629) pent-4-yn-1-yl carbamate (B1207046) nih.gov

This table illustrates the expected products from the chemoselective reaction of this compound with various nucleophiles.

Tandem and Cascade Reactions

The dual reactivity of this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. rsc.orgnih.gov These strategies offer significant advantages in terms of efficiency and atom economy.

Sequential Transformations for Increased Molecular Complexity

A powerful strategy involves a sequential transformation where both the alkyne and the carbonochloridate groups react in a planned order. For instance, a Sonogashira coupling at the alkyne terminus can be followed by an intramolecular cyclization involving the newly introduced group and the carbonochloridate moiety. This approach allows for the rapid construction of complex heterocyclic systems. nih.gov

An example of such a sequence could be the reaction of this compound with a nucleophile that also contains a group capable of participating in a subsequent reaction with the alkyne.

One-Pot Synthetic Sequences Utilizing Dual Reactivity

One-pot syntheses involving bifunctional molecules like this compound can significantly streamline synthetic routes. mdpi.comorganic-chemistry.orgacs.org A plausible one-pot sequence could involve an initial Sonogashira coupling, followed by the in-situ addition of a nucleophile to the carbonochloridate group. This would allow for the simultaneous modification of both ends of the molecule in a single reaction vessel.

For example, after the completion of a Sonogashira coupling with an aryl iodide, an amine could be added to the reaction mixture to form a carbamate, thus functionalizing both the alkyne and the carbonochloridate in one pot.

Development of Novel Protecting Group Strategies Utilizing the Carbonate Linkage

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group. cureffi.org The carbonate linkage that can be formed from the carbonochloridate moiety of this compound offers interesting possibilities for the development of novel protecting group strategies for the terminal alkyne.

A potential strategy involves an intramolecular reaction where the carbonate acts as a temporary tether. For instance, after converting the carbonochloridate to a carbonate with a suitable diol, the resulting cyclic structure could influence the reactivity of the alkyne or protect it during subsequent transformations. The carbonate could then be cleaved under specific conditions to regenerate the alcohol and release the modified alkyne.

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Enhanced Reactivity

The terminal alkyne moiety of pent-4-yn-1-yl carbonochloridate (B8618190) is a key target for catalytic functionalization. While traditional reactions are well-established, future research will likely focus on developing novel catalytic systems to enhance reaction efficiency, selectivity, and scope under milder conditions.

Recent advancements have seen the development of innovative catalysts for alkyne transformations. mdpi.com For instance, silver-based reagents have shown exceptional promise in activating terminal alkynes due to the superior π-Lewis acidic and carbophilic nature of silver(I), which allows for selective activation of carbon-carbon triple bonds. nih.gov This opens avenues for hydroazidation and other nitrogen-containing molecule syntheses. nih.gov Furthermore, palladium-catalyzed stereodivergent hydrocyanation offers a pathway to selectively produce E- and Z-acrylonitriles, where the choice of ligand is crucial in controlling the stereochemical outcome. rsc.org The development of recyclable catalysts, such as copper(I) acetate (B1210297) on a silica (B1680970) support or metal-organic frameworks (MOFs), aligns with the principles of green chemistry, enabling efficient azide-alkyne cycloadditions and other coupling reactions with the benefit of catalyst recovery and reuse. mdpi.com A supramolecular polymer of a PBI derivative and ZnO nanoparticles has been shown to be a highly efficient and recyclable photocatalytic system for the dehydrogenative cross-coupling of terminal alkynes with aldehydes. rsc.org

Catalytic SystemReaction TypeKey AdvantagesPotential Application for pent-4-yn-1-yl carbonochloridate
Silver(I) Catalysts Hydrofunctionalization (e.g., hydroazidation)High π-Lewis acidity, selective alkyne activation. nih.govSynthesis of novel nitrogen-containing derivatives.
Palladium Complexes with Specific Ligands Stereodivergent HydrocyanationControllable synthesis of E- or Z-isomers. rsc.orgCreation of geometrically defined vinyl cyanide structures.
Heterogeneous Copper(I)/Silica Azide-Alkyne Cycloaddition (CuAAC)Recyclable, sustainable, suitable for aqueous media. mdpi.comGreen synthesis of triazole-linked conjugates.
Supramolecular Photocatalysts (e.g., PBI/ZnO) Dehydrogenative Cross-CouplingUses visible light, mild conditions, recyclable system. rsc.orgEnergy-efficient synthesis of ynone derivatives.

Application in Supramolecular Chemistry and Self-Assembly Processes

The terminal alkyne of this compound serves as a powerful tool for constructing ordered, non-covalent structures in supramolecular chemistry. Its linear geometry and ability to act as a hydrogen bond donor/acceptor or coordinate with metals make it an ideal component for designing self-assembling systems.

The alkyne group can be a critical element in forming larger architectures. For example, a supramolecular polymer has been developed that demonstrates high catalytic efficiency in coupling reactions involving terminal alkynes under visible light. rsc.org This highlights the potential for integrating alkyne-bearing molecules like this compound into functional, self-assembled catalytic systems. Furthermore, the alkyne is the key reactive group in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." mdpi.com This reaction is exceptionally efficient and specific, making it a cornerstone for linking molecular components together to form complex arrays, such as rotaxanes, catenanes, and functional polymers. By first using the chloroformate to attach the molecule to a scaffold, the terminal alkyne remains available for subsequent click reactions, enabling the programmed assembly of intricate supramolecular constructs.

Development of Photoactivatable or Stimuli-Responsive Derivatives

A significant area of future research is the development of "smart" molecules that can be activated by an external stimulus, such as light. This compound is an excellent starting material for creating such systems. The chloroformate group can be used to link the molecule to a photoremovable protecting group (PPG), while the alkyne serves as a secondary handle for attaching a payload or linking to a larger system.

PPGs, often called "caged" compounds, allow for precise spatial and temporal control over the release of active molecules. acs.orgnih.gov The ortho-nitrobenzyl (ONB) group is a widely used photocleavable moiety that can protect various functional groups and be released upon UV irradiation. acs.orgresearchgate.net Similarly, phenacyl-based PPGs are another class of photo-responsive groups used to protect functionalities like carboxylates and carbamates. wikipedia.org By reacting this compound with an alcohol-containing PPG, a new molecule is formed that is both light-sensitive and possesses a terminal alkyne for further functionalization. This dual-functionality could be used to create stimuli-responsive agents for drug delivery, where light triggers the release of a therapeutic agent tethered via the alkyne. acs.orgsemanticscholar.org

StimulusResponsive Group ExampleMechanismPotential Application
UV Light (~350 nm) ortho-Nitrobenzyl (ONB)Phototautomerization followed by decomposition to release the protected group and a nitroso byproduct. acs.orgSpatiotemporal release of caged compounds in biological systems. psu.edu
UV Light (~350 nm) p-Hydroxyphenacyl (pHP)Photo-Favorskii rearrangement leading to product release. psu.eduControlled activation of bioactive molecules with fewer absorbing byproducts. psu.edu
Redox Potential (e.g., Glutathione) Disulfide LinkerCleavage of the disulfide bond in a reducing environment. semanticscholar.orgTumor-targeted drug release in the reductive cancer cell microenvironment. semanticscholar.org
pH (Acidic) Acetal GroupRapid hydrolysis in acidic conditions (e.g., tumor microenvironment, endosomes). semanticscholar.orgpH-sensitive release of therapeutics from nanocarriers. semanticscholar.org

Integration into Automated Synthesis Platforms and High-Throughput Methodologies

The robustness and high efficiency of reactions involving the terminal alkyne make this compound an ideal candidate for integration into automated synthesis and high-throughput screening platforms. These technologies are revolutionizing materials science and drug discovery by enabling the rapid creation and testing of large libraries of compounds. acs.org

Recent research has demonstrated the successful use of alkyne-functionalized monomers in automated, high-throughput systems to synthesize discrete oligomer libraries. nih.govacs.org In a typical workflow, an alkyne-containing starting material is subjected to controlled polymerization and then separated into discrete fractions using automated chromatography. nih.govbiopacificmip.org These alkyne-functionalized oligomers then serve as a platform for diversification via CuAAC click chemistry in a 96-well plate format, allowing for the rapid generation of a library of materials with varied functionalities. nih.govacs.org The chloroformate group of this compound could be used to immobilize the molecule on a solid support or to a polymer backbone, after which the exposed alkyne group would be available for a multitude of subsequent reactions in a high-throughput fashion. This approach accelerates the discovery of new materials with optimized properties for biological or materials science applications. acs.org

StepDescriptionKey TechnologyOutcome
1. Backbone Synthesis Controlled polymerization of monomers, including an alkyne-functionalized unit derived from this compound.Ring-Opening Polymerization (ROP). nih.govDisperse mixture of oligomers with alkyne side chains.
2. Purification & Separation Separation of the oligomer mixture into discrete, single-length molecules.Automated HPLC or Biotage chromatography systems. biopacificmip.orgIsolated, pure oligomers of defined length (e.g., 4-12 units). nih.gov
3. High-Throughput Functionalization Parallel reaction of the discrete alkyne oligomers with a library of azide-containing molecules.Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 96-well plates. acs.orgA diverse library of functionalized oligomers.
4. Purification & Analysis Removal of excess reagents and catalysts from the library.Bead-based purification, automated liquid handling. nih.govPurified library ready for high-throughput screening (e.g., for antibacterial activity). acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.